

In-Depth Technical Guide: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

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Compound of Interest

Compound Name: *Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride*

Cat. No.: B010288

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**. The information is curated for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the CAS number 103565-40-8.[\[1\]](#)[\[2\]](#) It is essential to understand its fundamental physicochemical characteristics for any research or application.

| Property | Value | Source |
|-------------------|--|---|
| CAS Number | 103565-40-8 | [1] [2] |
| Molecular Formula | C ₁₁ H ₁₆ CINO ₂ | [1] [2] |
| Molecular Weight | 229.704 g/mol | [1] [2] |
| IUPAC Name | methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | [2] |
| SMILES | CC(=O)CCC1=CC=C(C=C1)CN.Cl | [2] |
| Synonyms | Methyl 3-(4-aminomethylphenyl)propanoate HCl, Methyl 3-(4-aminomethylphenyl)propionate, 3-(4-aminomethyl-phenyl)-propionic acid methyl ester hydrochloride | [2] |

Further quantitative data such as melting point, boiling point, and solubility are not readily available in public literature and would require experimental determination.

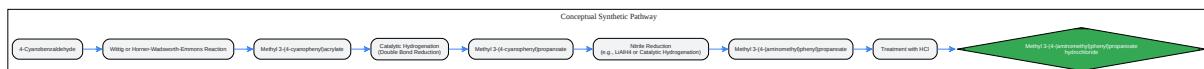
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** is not widely published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the following key steps:

- Wittig or Horner-Wadsworth-Emmons reaction: Starting from 4-cyanobenzaldehyde, a three-carbon chain could be introduced to form methyl 3-(4-cyanophenyl)acrylate.
- Reduction of the double bond: The acrylate can be catalytically hydrogenated to yield methyl 3-(4-cyanophenyl)propanoate.

- Reduction of the nitrile: The cyano group can then be reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation under more forcing conditions.
- Salt formation: Finally, treatment with hydrochloric acid would yield the desired **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**.

A generalized workflow for such a synthesis is depicted below.



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Caption: A conceptual synthetic pathway for **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific published data on the biological activity and mechanism of action of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride**. Its structural features, namely a phenyl ring with a flexible propanoate ester chain and an aminomethyl group, suggest potential interactions with various biological targets. The primary amine could act as a key pharmacophoric feature, potentially interacting with receptors or enzymes that recognize endogenous amines.

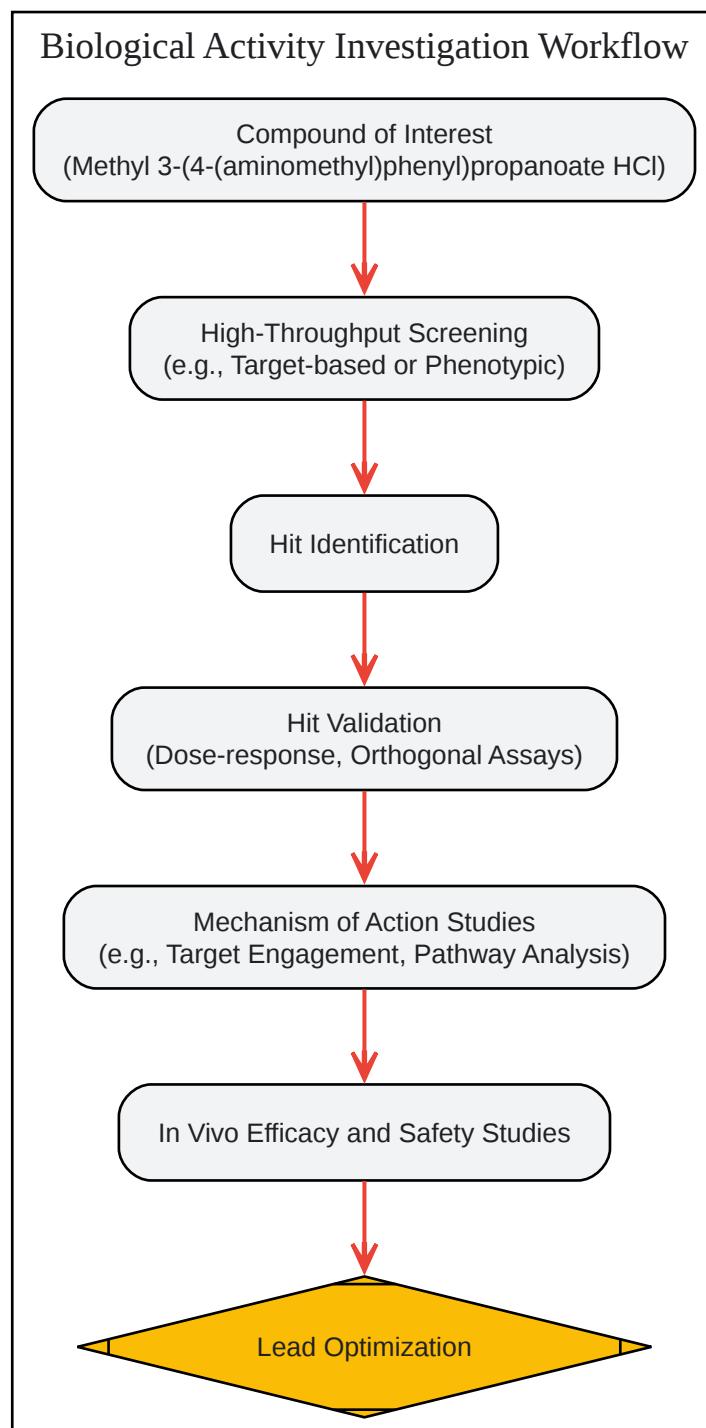
Given the structural similarities to some neurotransmitters and other bioactive molecules, plausible (yet unproven) areas of investigation could include:

- G-protein coupled receptors (GPCRs): The aminomethylphenyl moiety might allow for interaction with aminergic receptors.

- Enzyme inhibition: The molecule could potentially act as a substrate or inhibitor for enzymes involved in amino acid or amine metabolism.

Further research, including in vitro binding assays, enzymatic assays, and cell-based functional screens, is necessary to elucidate the specific biological activities and signaling pathways associated with this compound.

The logical workflow for investigating the biological activity of a novel compound like this is outlined below.



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Caption: A standard workflow for the investigation of the biological activity of a novel chemical entity.

Safety and Handling

Based on available safety data sheets, **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion and Future Directions

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical entity with defined structural and basic chemical properties. However, a significant gap exists in the scientific literature regarding its detailed physicochemical characteristics, specific and reproducible synthesis protocols, and, most importantly, its biological activity profile. For researchers in drug discovery, this compound represents an unexplored chemical space. Future research should focus on:

- Experimental determination of key physicochemical properties.
- Development and optimization of a reliable synthetic route.
- Comprehensive biological screening to identify potential therapeutic targets and applications.

This foundational work is crucial to unlocking the potential of **Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride** in the field of medicinal chemistry and drug development.

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References

- 1. 103565-40-8|Methyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride|Methyl 3-(4-(Aminomethyl)phenyl)propanoate Hydrochloride|-范德生物科技公司 [bio-fount.com]
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